molecular formula C15H10ClF2N5O B2905421 2-chloro-6-fluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide CAS No. 921082-55-5

2-chloro-6-fluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide

Cat. No.: B2905421
CAS No.: 921082-55-5
M. Wt: 349.73
InChI Key: ZPJGGWPHCANXHZ-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide is a synthetic chemical compound of significant interest in modern medicinal chemistry and drug discovery research. This molecule features a unique structural framework that combines a benzamide moiety with a tetrazole ring, a design often employed to fine-tune the pharmacokinetic and physicochemical properties of lead compounds . The tetrazole group, a bioisostere for a carboxylic acid, can improve metabolic stability and enhance cell membrane permeability, making it a valuable scaffold in the design of enzyme inhibitors and receptor ligands . This compound is strictly intended for Research Use Only and is not for diagnostic or therapeutic applications. Researchers can leverage this chemical as a key intermediate or building block in the synthesis of more complex molecules. Its structure suggests potential applicability in developing candidates for various biological targets. Specific research applications may include exploring its activity in high-throughput screening assays, investigating its role as a modulator of protein-protein interactions, or utilizing it as a model compound in structural and analytical chemistry studies.

Properties

IUPAC Name

2-chloro-6-fluoro-N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF2N5O/c16-11-2-1-3-12(18)14(11)15(24)19-8-13-20-21-22-23(13)10-6-4-9(17)5-7-10/h1-7H,8H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJGGWPHCANXHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-6-fluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide typically involves multi-step reactions starting from commercially available precursors. The key steps include:

  • Preparation of 2-chloro-6-fluorobenzoyl chloride by chlorination and fluorination of benzoyl chloride.

  • Synthesis of 1-(4-fluorophenyl)-1H-tetrazole by cyclization of 4-fluoroaniline with sodium azide and ammonium chloride.

  • Coupling of 2-chloro-6-fluorobenzoyl chloride with 1-(4-fluorophenyl)-1H-tetrazole in the presence of a base like triethylamine to yield the target compound.

Industrial Production Methods: Industrial production follows similar synthetic routes but is optimized for large-scale synthesis. Key factors include:

  • Use of automated reactors for precise temperature and pressure control.

  • Optimized solvent systems for improved yields and purity.

  • Continuous flow systems to increase efficiency and reduce production time.

Chemical Reactions Analysis

Types of Reactions: 2-chloro-6-fluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide undergoes various reactions, such as:

  • Substitution Reactions: The chloro and fluoro groups participate in nucleophilic and electrophilic substitution reactions.

  • **Cyclization

Comparison with Similar Compounds

N-(2-Chloro-6-fluorophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)-5-fluoro-2-isopropoxybenzamide (1a)

  • Structure: Shares the 2-chloro-6-fluorophenyl benzamide core but includes additional substituents: a cyano-enamide group and an isopropoxy moiety.
  • The cyano group may influence electronic properties, altering binding kinetics .
  • Molecular Weight : Higher (~500 g/mol ) due to additional substituents.

Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide)

  • Structure: Features a pyridinecarboxamide core with trifluoromethylphenoxy and difluorophenyl groups.
  • Key Differences: The pyridine ring replaces benzamide, and the trifluoromethyl group enhances hydrophobicity.

Heterocyclic Variations

5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9]

  • Structure : Contains a 1,2,4-triazole-thione core instead of tetrazole.
  • Key Differences: The triazole-thione tautomerism (evidenced by IR νC=S at 1247–1255 cm⁻¹) contrasts with the tetrazole’s aromatic stability.

Candesartan Cilexetil Related Compound B

  • Structure : Incorporates a tetrazole ring linked to a biphenyl system, similar to angiotensin receptor blockers.
  • Key Differences : The biphenyl-tetrazole motif is a hallmark of antihypertensives, suggesting the target compound’s tetrazole may serve a similar bioisosteric role but within a distinct scaffold .

Substituent Effects on Pharmacological Profiles

Fluorination Patterns

  • Target Compound : Dual fluorine atoms on the benzamide (2-Cl, 6-F) and a 4-fluorophenyl group on the tetrazole. Fluorine’s electron-withdrawing effects likely enhance oxidative stability and binding precision.
  • Compound 36 () : Features a 4-fluorophenyl-benzofuran core with a tetrazole. The benzofuran moiety may improve planarity and π-stacking interactions compared to the target’s benzamide .

Halogenation and Bioactivity

  • Sulfentrazone (): A dichlorophenyl-triazole herbicide.

Spectral Data Comparison

Property Target Compound Compound 1a () Triazole-thiones [7–9] ()
IR νC=O (cm⁻¹) ~1680 (benzamide) 1663–1682 Absent (triazole formation)
¹H NMR (δ ppm) Aromatic H: ~7.0–8.0 Aromatic H: ~6.8–8.2 Aromatic H: ~7.1–8.3
Melting Point Not reported Not reported 180–220°C

Pharmacological Implications

  • Tetrazole vs. Triazole : Tetrazoles (pKa ~4.9) are more acidic than triazoles, enhancing ionization at physiological pH and improving solubility for oral administration.
  • Fluorophenyl Groups : The 4-fluorophenyl substitution in the target compound and related analogs (e.g., ’s imidazo-thiazole derivative) may optimize interactions with hydrophobic binding pockets in enzymes or receptors .

Q & A

Basic: What are the standard synthetic routes for synthesizing 2-chloro-6-fluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide, and what purification techniques are recommended?

Answer:
The synthesis typically involves multi-step organic reactions, including:

  • Step 1: Formation of the tetrazole ring via [3+2] cycloaddition between nitriles and azides (e.g., trimethylsilyl azide with catalytic dibutyltin oxide) to generate the 1-(4-fluorophenyl)-1H-tetrazole intermediate .
  • Step 2: Alkylation or nucleophilic substitution to attach the methylene group to the tetrazole, followed by coupling with 2-chloro-6-fluorobenzoyl chloride under basic conditions .
    Purification: Recrystallization (e.g., using water/ethanol mixtures) or column chromatography (silica gel with gradient elution) ensures high purity. Automated continuous flow systems may enhance scalability .

Basic: What analytical techniques are essential for confirming the molecular structure of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^{13}C NMR confirm substituent positions. For example, the tetrazole proton resonates near δ 8.5–9.5 ppm, while the benzamide carbonyl (C=O) appears at ~168–170 ppm .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies the molecular formula (e.g., C15_{15}H10_{10}ClF2_2N5_5O) and detects isotopic patterns for chlorine/fluorine .
  • Infrared (IR) Spectroscopy: Peaks at ~1700 cm1^{-1} (amide C=O) and 1600–1500 cm1^{-1} (tetrazole ring) validate functional groups .

Advanced: How can researchers address contradictions in reaction yields or by-product formation during synthesis?

Answer:

  • By-Product Analysis: Use LC-MS or preparative TLC to isolate and characterize side products (e.g., dimerization or incomplete coupling intermediates). For example, reports by-products from competing azide-alkyne cycloadditions .
  • Reaction Optimization: Adjust stoichiometry (e.g., excess benzoyl chloride) or employ phase-transfer catalysts (e.g., PEG-400) to improve regioselectivity .
  • Kinetic Studies: Monitor reaction progress via in-situ IR or HPLC to identify bottlenecks (e.g., slow amide bond formation) .

Advanced: What strategies are effective in optimizing reaction conditions to enhance yield while minimizing side reactions?

Answer:

  • Catalytic Systems: Use heterogenous catalysts like Bleaching Earth Clay (pH 12.5) to accelerate coupling reactions at 70–80°C, reducing side-product formation .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates, while PEG-400 media improve reaction homogeneity .
  • Temperature Control: Gradual heating (e.g., 50°C → 80°C) prevents thermal decomposition of sensitive intermediates like tetrazoles .

Advanced: How can crystallography data resolve structural ambiguities in derivatives of this compound?

Answer:

  • Single-Crystal X-ray Diffraction (SCXRD): Use SHELXL ( ) for refining crystal structures. Key parameters include R-factors (<5%) and electron density maps to confirm bond lengths/angles (e.g., tetrazole ring planarity) .
  • Twinned Data Analysis: For poorly diffracting crystals, SHELXD/SHELXE can resolve twinning or pseudosymmetry issues common in fluorinated aromatic systems .
  • Hydrogen Bonding Networks: Analyze intermolecular interactions (e.g., N–H···O/F) to predict stability and polymorphism .

Advanced: What computational methods aid in predicting the biological activity or pharmacokinetics of this compound?

Answer:

  • Molecular Docking: Simulate binding to targets (e.g., enzymes/receptors) using AutoDock Vina. The tetrazole’s electron-rich ring may interact with catalytic residues via π-π stacking .
  • ADMET Prediction: Tools like SwissADME estimate logP (~3.5), solubility (<0.1 mg/mL), and CYP450 inhibition risks based on halogen and amide motifs .
  • QSAR Models: Correlate structural features (e.g., fluorine substitution) with activity trends from analogs (e.g., ’s triazole-thiadiazole derivatives) .

Basic: How do stability studies inform storage and handling protocols for this compound?

Answer:

  • Thermal Stability: TGA/DSC analysis reveals decomposition temperatures (>200°C for benzamide derivatives). Store at –20°C under inert gas (N2_2) to prevent hydrolysis .
  • Photostability: UV-Vis spectroscopy detects degradation under light; amber vials and antioxidants (e.g., BHT) mitigate photooxidation of the fluorophenyl group .
  • pH Sensitivity: Stability tests in buffered solutions (pH 1–13) identify optimal conditions (neutral pH) to prevent amide bond cleavage .

Advanced: How can spectroscopic data resolve discrepancies in tautomeric forms of the tetrazole ring?

Answer:

  • 15^{15}N NMR: Distinguishes 1H- vs. 2H-tetrazole tautomers via nitrogen chemical shifts (e.g., 1H-tetrazole N-1 at ~–150 ppm) .
  • X-ray Photoelectron Spectroscopy (XPS): N 1s binding energies differentiate protonated (399–400 eV) vs. deprotonated (>401 eV) tetrazole species .
  • Dynamic NMR: Variable-temperature experiments track tautomerization rates (ΔG‡) in solution, critical for reactivity studies .

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